REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15]C)=[O:14])=[CH:11][CH:10]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl>>[N:1]1([CH2:6][CH2:7][O:8][C:9]2[CH:10]=[CH:11][C:12]([C:13]([OH:15])=[O:14])=[CH:17][CH:18]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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N1(CCCC1)CCOC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
The solvent was removed
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCOC1=CC=C(C(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |